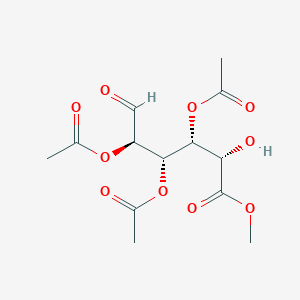

methyl-2,3,4-tri-O-acetylglucuronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl-2,3,4-tri-O-acetylglucuronate is a derivative of glucuronic acid, a carbohydrate that plays a significant role in the metabolism of various substances in the body. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of glycoside chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl-2,3,4-tri-O-acetylglucuronate typically involves the selective O-deacetylation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate using hydrazinium acetate. This is followed by treatment with trichloroacetonitrile and 1,8-diazabicyclo[5,4,0]-undec-7-ene (DBU) to form the crystalline imidate . Another method involves the glycosylation of 3-O-acetylated morphine with methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as the glycosyl donor and zinc bromide as the catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl-2,3,4-tri-O-acetylglucuronate undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions. These reactions are essential for the synthesis of more complex molecules and for modifying the compound’s properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include trichloroacetonitrile, DBU, zinc bromide, and hydrazinium acetate. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of organic solvents like dichloromethane .

Major Products Formed: The major products formed from the reactions of this compound include various glycosides and glucuronides, which are important intermediates in the synthesis of biologically active molecules .

Scientific Research Applications

Synthesis of Morphine Derivatives

One of the primary applications of methyl-2,3,4-tri-O-acetylglucuronate is in the synthesis of morphine-6-glucuronide (M6G), a potent analgesic. The compound serves as an intermediate in several synthetic pathways:

- Morphine-6-glucuronide Synthesis : this compound is used to produce M6G from 3-acetyl morphine. The reaction involves the formation of a glucuronide ester, which is then hydrolyzed to yield M6G. This method provides a novel approach to synthesizing morphine derivatives with potential therapeutic benefits .

This compound has been investigated for its biological activities:

- Antioxidant Properties : Studies have shown that derivatives of glucuronate esters exhibit antioxidant properties, which can be beneficial in developing drugs aimed at combating oxidative stress-related diseases .

- Enzyme Inhibition : Certain acetylated glucuronides have demonstrated enzyme inhibition capabilities, which are crucial in drug metabolism and pharmacokinetics. This property is particularly relevant for compounds that modulate the activity of drug-metabolizing enzymes .

Carbohydrate Chemistry

In carbohydrate chemistry, this compound serves as a versatile building block for synthesizing various glycosides and oligosaccharides:

- Selective Acetylation : The compound can be selectively acetylated to protect hydroxyl groups during glycoside synthesis. This selectivity allows chemists to manipulate sugar derivatives effectively for further reactions .

- Synthesis of Carbohydrate Building Blocks : It plays a role in the synthesis of partially protected carbohydrates by allowing for regioselective acylation processes that yield specific sugar derivatives .

Case Studies and Research Findings

Several studies highlight the utility of this compound in practical applications:

Mechanism of Action

The mechanism of action of methyl-2,3,4-tri-O-acetylglucuronate involves its role as a glycosyl donor in glycosylation reactions. The compound’s acetyl groups protect the hydroxyl groups of the glucuronic acid moiety, allowing for selective reactions at specific positions. The resulting glycosides and glucuronides can then interact with various molecular targets and pathways, depending on their structure and the biological context .

Comparison with Similar Compounds

Methyl-2,3,4-tri-O-acetylglucuronate is similar to other glucuronic acid derivatives, such as methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate and methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate . These compounds share similar chemical properties and are used in similar applications, but they differ in their specific structures and reactivity. This compound is unique in its ability to serve as a versatile glycosyl donor in various synthetic reactions .

Biological Activity

Methyl-2,3,4-tri-O-acetylglucuronate is a derivative of glucuronic acid that has garnered attention for its potential biological activities, particularly in the context of drug metabolism and therapeutic applications. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of three acetyl groups attached to the glucuronic acid structure. Its synthesis typically involves the acetylation of glucuronic acid derivatives. For example, a recent study highlighted the synthesis of morphine-6-glucuronide using methyl-2-bromo-3,4,5-tri-O-acetylglucuronate as a key intermediate .

1. Pharmacological Properties

Research indicates that glucuronides play a significant role in drug metabolism. This compound is involved in the conjugation processes that enhance the solubility and excretion of various drugs. This compound can influence the pharmacokinetics of drugs by modifying their bioavailability and duration of action.

- Analgesic Effects : The morphine metabolite morphine-6-glucuronide is noted for its enhanced analgesic properties compared to morphine itself. This suggests that this compound could be pivotal in developing more effective pain management therapies .

Case Study: Morphine-6-Glucuronide Synthesis

A significant case study involved synthesizing morphine-6-glucuronide from 3-acetylmorphine and methyl-2-bromo-3,4,5-tri-O-acetylglucuronate. The study demonstrated that this synthetic route provided a more effective analgesic with fewer side effects than traditional morphine treatments .

Research Findings Table

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing methyl-2,3,4-tri-O-acetylglucuronate, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves sequential acetylation of glucuronic acid derivatives. A common approach starts with D-glucuronolactone, which is treated with acetic anhydride in the presence of sodium acetate to selectively protect hydroxyl groups. For example, a modified Bollenback method uses controlled stoichiometry and low temperatures (0–5°C) to reduce over-acetylation. The reaction progress should be monitored via TLC (using ethyl acetate/hexane eluent) to detect intermediates and byproducts. Isolation of the product often requires column chromatography with silica gel and gradient elution to separate acetylated isomers .

Q. How does the acetyl-protecting group configuration influence reactivity in glycosylation reactions?

- Methodological Answer : The 2,3,4-tri-O-acetyl configuration enhances the stability of the glucuronyl donor while maintaining reactivity for glycosidic bond formation. The acetyl groups act as temporary protecting groups, which can be selectively removed post-glycosylation using mild bases (e.g., ammonia/methanol). This configuration is particularly effective in Koenigs-Knorr-type reactions, where halogenated leaving groups (e.g., bromine or trichloroacetimidate) facilitate glycosylation. For example, methyl-2,3,4-tri-O-acetylglucuronate has been used as a donor in synthesizing flavanone glucuronides, achieving >70% yields when coupled with AgOTf as a promoter .

Q. What analytical techniques are critical for characterizing methyl-2,3,4-tri-O-acetylglucuronate and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are essential for confirming the acetyl group positions and anomeric configuration. For instance, the β-anomer of acetylated glucuronates shows a characteristic downfield shift (~5.5–6.0 ppm) for the anomeric proton.

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight and detect impurities.

- Polarimetry : Optical rotation measurements ([α]D) confirm stereochemical integrity.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves acetylated intermediates from deprotected byproducts .

Advanced Research Questions

Q. How can competing hydrolysis of acetyl groups be mitigated during long-term storage or under aqueous reaction conditions?

- Methodological Answer : Hydrolysis of acetyl groups is pH- and temperature-dependent. Store the compound in anhydrous solvents (e.g., dry DCM or THF) at −20°C under nitrogen. For aqueous-compatible reactions (e.g., enzymatic deprotection), use buffered systems (pH 6–7) and short incubation times. Pre-acetylated derivatives with electron-withdrawing substituents (e.g., nitrobenzoyl groups, as in methyl 6-O-nitrobenzoyl derivatives) show improved stability in mildly acidic/basic conditions .

Q. What strategies resolve low yields in glycosylation reactions using methyl-2,3,4-tri-O-acetylglucuronate as a donor?

- Methodological Answer : Low yields often stem from poor leaving-group activation or steric hindrance. Optimize by:

- Leaving Group Modification : Replace bromide with trichloroacetimidate, which enhances electrophilicity.

- Promoter Selection : Use Lewis acids like BF₃·Et₂O or TMSOTf for better activation.

- Solvent Choice : Dichloromethane or toluene improves solubility and reaction kinetics.

- Temperature Control : Slow addition of the donor at −40°C reduces side reactions. Post-reaction, purify via flash chromatography (hexane/ethyl acetate) .

Q. How do structural modifications (e.g., acyl chain length) impact the compound’s utility in glycan microarray development?

- Methodological Answer : Acyl groups influence solubility, surface immobilization, and binding affinity. Longer acyl chains (e.g., hexanoyl or octanoyl) enhance hydrophobic interactions in microarray substrates, improving spot uniformity. However, bulky groups may sterically hinder protein binding. Comparative studies using SPR (surface plasmon resonance) show that tri-O-acetyl derivatives balance immobilization efficiency (~85% coupling yield) and ligand accessibility for carbohydrate-binding proteins like lectins .

Properties

CAS No. |

77668-10-1 |

|---|---|

Molecular Formula |

C13H18O10 |

Molecular Weight |

334.28 g/mol |

IUPAC Name |

methyl (2S,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexanoate |

InChI |

InChI=1S/C13H18O10/c1-6(15)21-9(5-14)11(22-7(2)16)12(23-8(3)17)10(18)13(19)20-4/h5,9-12,18H,1-4H3/t9-,10-,11+,12+/m0/s1 |

InChI Key |

MSZWKQNQZAXGSX-NNYUYHANSA-N |

Isomeric SMILES |

CC(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OC)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC(C=O)C(C(C(C(=O)OC)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.